molecular formula C7H7N5 B13108531 6-(1H-Imidazol-4-yl)pyrimidin-4-amine

6-(1H-Imidazol-4-yl)pyrimidin-4-amine

Cat. No.: B13108531
M. Wt: 161.16 g/mol
InChI Key: COCWARRFUQRCBJ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-Imidazol-4-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-amino-1H-imidazole with a suitable pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and is carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-Imidazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-pyrimidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

6-(1H-Imidazol-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

    Imidazole derivatives: Such as 1H-imidazole-4-carboxamide.

    Pyrimidine derivatives: Such as 4-aminopyrimidine.

Comparison: 6-(1H-Imidazol-4-yl)pyrimidin-4-amine is unique due to its dual-ring structure, which combines the properties of both imidazole and pyrimidine. This duality enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

6-(1H-imidazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H7N5/c8-7-1-5(11-4-12-7)6-2-9-3-10-6/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

COCWARRFUQRCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N)C2=CN=CN2

Origin of Product

United States

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